Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate
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Description
Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C14H9ClN2O4S and its molecular weight is 336.75. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, it has been used in the formation of different pyridazine derivatives such as pyrimido[4,5-c]pyridazine and pyrazolopyridazine derivatives, which are synthesized through complex chemical reactions (Miyamoto et al., 1978). Additionally, this compound serves as a precursor in the synthesis of novel furo- and amino-thienopyridazinones, illustrating its versatility in creating diverse molecular structures (Koza et al., 2013).
Reactivity and Transformation Studies
The compound's reactivity has been studied extensively, particularly its ability to undergo various transformations. For example, its role in the preparation of novel thieno[2,3‐c]pyridazines and related heterocycles highlights its reactive nature and its potential for creating a wide range of biologically active compounds (Radwan & Bakhite, 1999). These transformation studies are crucial for advancing the field of medicinal chemistry, where new drug candidates are continuously sought.
Biological Activity Exploration
Research has also explored the biological activity of derivatives of this compound. For instance, studies have examined the antimicrobial properties of certain pyrimidine and condensed pyrimidine derivatives, revealing the potential for developing new antimicrobial agents (Abdelghani et al., 2017). This area of research is particularly pertinent given the increasing need for novel antibiotics in the face of rising antimicrobial resistance.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-7-hydroxy-3-oxothieno[3,2-c]pyridazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S/c1-21-14(20)13-12(19)11-9(22-13)6-10(18)17(16-11)8-4-2-7(15)3-5-8/h2-6,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPMFTAPUBUPSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=NN(C(=O)C=C2S1)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.